DIETHYL 1-OCTYLPHOSPHONATE

Vue d'ensemble

Description

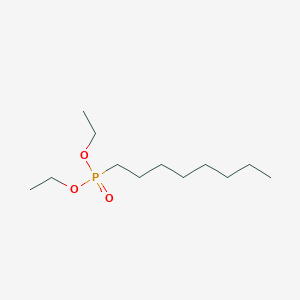

DIETHYL 1-OCTYLPHOSPHONATE is an organophosphorus compound with the molecular formula C12H27O3P. It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to an octyl chain and two ethyl groups. This compound is used in various fields, including materials science, chemistry, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DIETHYL 1-OCTYLPHOSPHONATE can be synthesized through a non-hydrolytic sol-gel method. This involves the reaction of titanium tetraisopropoxide with diethyl octylphosphonate in the presence of acetophenone as an oxygen donor at 200°C for 12 hours in toluene . Another method involves the reaction of titanium tetraacetate with diethyl octylphosphonate at 240°C within a molten polymer medium, such as polypropylene .

Industrial Production Methods: In industrial settings, diethyl octylphosphonate is produced by adding n-octyl phosphonic acid diethyl ester and hydrochloric acid into a reaction kettle, followed by the dropwise addition of sulfuric acid. The temperature is then raised to 118°C and maintained for 50 hours .

Analyse Des Réactions Chimiques

Types of Reactions: DIETHYL 1-OCTYLPHOSPHONATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Substitution: It can participate in substitution reactions, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and bases are commonly used.

Major Products:

Oxidation: The major product is octylphosphonic acid.

Substitution: The products depend on the nucleophile used; for example, using an alkyl halide can yield alkylphosphonates.

Applications De Recherche Scientifique

DIETHYL 1-OCTYLPHOSPHONATE has several applications in scientific research:

Materials Science: It is used in the synthesis of hybrid materials, such as mesoporous titanium dioxide-octylphosphonate hybrid materials.

Chemistry: It serves as a reagent in various organic synthesis reactions.

Biology and Medicine:

Industry: It is used as a plasticizer and flame retardant in polymer industries.

Mécanisme D'action

DIETHYL 1-OCTYLPHOSPHONATE exerts its effects through the formation of strong P-O-M (phosphorus-oxygen-metal) bonds. These bonds enhance the stability and functionality of the materials it is incorporated into. In biological systems, phosphonates are known to inhibit enzymes by mimicking the transition state of phosphate esters .

Comparaison Avec Des Composés Similaires

- Diethyl benzylphosphonate

- Diethyl phenylphosphonate

- Diethyl cyanomethylphosphonate

Comparison: DIETHYL 1-OCTYLPHOSPHONATE is unique due to its long octyl chain, which imparts hydrophobic properties and enhances its compatibility with organic polymers. In contrast, diethyl benzylphosphonate and diethyl phenylphosphonate contain aromatic groups, which influence their reactivity and applications in different ways .

Activité Biologique

Diethyl 1-octylphosphonate is an organophosphorus compound that has garnered interest for its diverse biological activities. This article explores its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : C₁₂H₂₇O₃P

- Molecular Weight : 250.32 g/mol

- CAS Number : 1068-07-1

This compound is classified as a phosphonic acid diester, which is known for its stability and reactivity in various chemical environments. Its structure allows it to interact with biological systems effectively.

This compound exhibits biological activity primarily through the inhibition of cholinesterase enzymes, which play a critical role in the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound can enhance neurotransmission and potentially exhibit neuroprotective effects. The specific interaction with cholinesterase has implications for both therapeutic applications and toxicological assessments .

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations. The compound's efficacy against pathogens suggests potential applications in medicine and agriculture.

Anti-Corrosion Effects

This compound has also been investigated for its anti-corrosion properties. Research indicates that it can effectively inhibit metal corrosion, particularly under conditions where traditional inhibitors fail. This property is attributed to its ability to form protective films on metal surfaces, thereby preventing oxidative damage .

Antioxidant Activity

In addition to its antimicrobial and anti-corrosion properties, this compound exhibits antioxidant activity. This capability is crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases. The compound's antioxidant effects may be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A laboratory study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5%.

- Corrosion Inhibition Research : A study focused on the application of this compound in metal protection revealed that it could reduce corrosion rates by over 80% in saline environments compared to untreated controls. The mechanism was attributed to the formation of a stable phosphonate layer on the metal surface .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound could scavenge free radicals effectively, with an IC50 value comparable to known antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals or food preservation.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-diethoxyphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDVRXOWIPONFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074442 | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-07-1 | |

| Record name | Diethyl P-octylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl octylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl octylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is diethyl octylphosphonate used in material science?

A1: Diethyl octylphosphonate serves as a key component in creating mesoporous titanium dioxide (TiO2) hybrid materials. [] These materials are synthesized via a non-hydrolytic sol-gel method, where diethyl octylphosphonate reacts with titanium isopropoxide (Ti(OiPr)4) and acetophenone at high temperatures. [] The resulting hybrid material comprises aggregated, roughly spherical, crystalline anatase TiO2 nanoparticles. [] Importantly, the diethyl octylphosphonate grafts onto these nanoparticles through Ti-O-P bonds. [] This grafting process significantly influences the material's properties. As the ratio of phosphorus to titanium (P/Ti) increases, the crystallite size of the TiO2 decreases, leading to a larger specific surface area and smaller pore size. [] These structural changes directly impact the material's performance in various applications, such as catalysis and adsorption.

Q2: Can you elaborate on the role of diethyl octylphosphonate in the synthesis process and how it affects the final material?

A2: Diethyl octylphosphonate acts as both a reactant and a structure-directing agent during the synthesis. [] Its reaction with titanium isopropoxide introduces the phosphonate group into the TiO2 framework, creating the Ti-O-P bonds. [] These bonds influence the crystallization of TiO2, leading to smaller crystallite sizes with increasing diethyl octylphosphonate concentration. [] Additionally, the organic octyl chains in diethyl octylphosphonate contribute to the formation of mesopores within the material. [] At high P/Ti ratios (e.g., 0.2), these octyl chains become the dominant component, forming an organic continuous matrix and resulting in a nonporous hybrid material. [] This control over porosity and surface area makes diethyl octylphosphonate a valuable tool in tailoring the properties of TiO2-based materials for specific applications.

Q3: Besides material science, are there other applications for diethyl octylphosphonate?

A3: Yes, diethyl octylphosphonate is also utilized in organic synthesis. It participates in the hydrophosphorylation of alkenes, a reaction that forms a carbon-phosphorus bond. [] This reaction is typically catalyzed by manganese (II) salts, such as manganese acetate (Mn(OAc)2), under mild conditions using air as an oxidant. [] For example, diethyl octylphosphonate can be synthesized by reacting 1-octene with diethyl phosphite in the presence of a catalytic amount of Mn(OAc)2 at 90°C. [] This method offers a facile route to access organophosphonates, which are valuable compounds in various fields, including pharmaceuticals, agrochemicals, and flame retardants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.